Product packaging for 3-[(5-Aminopyridin-2-yl)oxy]benzamide(Cat. No.:CAS No. 1016778-72-5)

3-[(5-Aminopyridin-2-yl)oxy]benzamide

Cat. No.: B3199157
CAS No.: 1016778-72-5
M. Wt: 229.23 g/mol
InChI Key: KUPPDXHQCBVXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-[(5-Aminopyridin-2-yl)oxy]benzamide (CAS 1016778-72-5) is a high-purity synthetic organic compound with a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol . This chemical is provided as a solid powder for research applications and is intended for laboratory use only. Chemical Structure and Significance This compound is built from two privileged scaffolds in medicinal chemistry: a benzamide moiety and a pyridine ring, connected by an aryl ether linkage . The benzamide group is a cornerstone in drug discovery, known for its ability to form key hydrogen bonds and present in compounds with a wide array of pharmacological activities . The pyridine scaffold, a nitrogen-containing heterocycle, is integral to many FDA-approved drugs and often enhances a molecule's solubility and bioavailability . The strategic combination of these scaffolds creates a novel chemical entity with potential for unique pharmacological profiles. Research Applications and Potential While specific biological data for this exact compound is limited in the public domain, its structural framework is of significant interest in early-stage drug discovery. Notably, compounds featuring the this compound structure, or very close analogues, have been investigated as GPBAR1 (G-protein coupled bile acid receptor 1) agonists . This research area is highly relevant for developing potential treatments for metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) . Furthermore, the structural motifs present in this molecule align with ongoing research into heterocyclic compounds for various therapeutic areas, such as oncology and infectious diseases . The aryl ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for interacting with biological targets . Safety and Handling For Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary consumption. Safety information should be obtained from the relevant Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B3199157 3-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016778-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-aminopyridin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-9-4-5-11(15-7-9)17-10-3-1-2-8(6-10)12(14)16/h1-7H,13H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPDXHQCBVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 5 Aminopyridin 2 Yl Oxy Benzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-[(5-Aminopyridin-2-yl)oxy]benzamide identifies two primary strategic disconnections. The most logical disconnections are at the aryl ether C-O bond and the amide C-N bond.

Disconnection of the Aryl Ether Bond: This is the most common approach, breaking the molecule into a substituted pyridine (B92270) and a substituted benzamide (B126) precursor. This leads to two potential synthetic routes:

Route A: Starting with 3-hydroxybenzamide and a 2-halopyridine derivative, such as 2-chloro-5-nitropyridine. The nitro group serves as an activating group for nucleophilic aromatic substitution and can be subsequently reduced to the desired amino group.

Route B: Starting with a 3-halobenzamide and 5-amino-2-hydroxypyridine. This route is generally less favored due to the potential for lower reactivity.

Disconnection of the Amide Bond: This approach involves disconnecting the benzamide's C(O)-NH2 bond. This strategy is less direct for the primary target but is a fundamental step in the synthesis of the benzamide precursor itself, typically starting from 3-hydroxybenzoic acid.

These analyses suggest that the most viable pathway involves the formation of the diaryl ether bond through a nucleophilic aromatic substitution (SNAr) reaction, followed by modification of functional groups if necessary.

Development of Novel Synthetic Routes

The synthesis of this compound and its analogues is typically achieved through multi-step sequences that combine established and novel chemical transformations. nih.gov A common pathway involves an initial esterification of the starting benzoic acid, followed by reactions to build the core structure, and finally, aminolysis to form the target benzamide. nih.gov

A representative synthetic pathway can be outlined as follows:

Ether Formation: Reaction of a suitable 3-hydroxybenzamide precursor with an activated 2-halopyridine (e.g., 2-chloro-5-nitropyridine) in the presence of a base.

Nitro Group Reduction: The nitro group on the pyridine ring is reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H2/Pd-C) or metal-acid systems (e.g., SnCl2/HCl).

Amide Formation: If starting from a benzoic acid derivative, the final step is the formation of the primary amide. This can be achieved by converting the carboxylic acid to an acid chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia. mdpi.com

Optimized Reaction Conditions and Parameters

Optimization of reaction conditions is critical for maximizing yield and purity. Key parameters include temperature, solvent, catalyst loading, and reactant ratios.

For the crucial ether formation step, a polar aprotic solvent such as dimethylformamide (DMF) is often employed, with a base like potassium carbonate (K₂CO₃) to deprotonate the phenol (B47542). mdpi.com The reaction temperature is typically elevated, for instance, to 60 °C, to ensure a reasonable reaction rate over several hours. mdpi.com

In related amidation reactions, studies have shown that precise control of parameters significantly impacts yield. For example, in the synthesis of N-(pyridin-2-yl)-benzamides, a temperature of 80 °C and a catalyst loading of 10 mol% were identified as optimal. mdpi.com The molar ratio of reactants is also crucial; a 1:1 ratio of the amine and the coupling partner was found to provide the highest yield, with excess reactant leading to a reduction in product formation. mdpi.com

Table 1: Example of Optimized Reaction Parameters for a Related Amidation Reaction

Parameter Condition Resulting Yield
Temperature 80 °C 82%
Catalyst Loading 10 mol% 82%
Catalyst Loading 7.5 mol% 60%
Catalyst Loading 5 mol% 47%
Reactant Ratio 1:1 82%
Reactant Ratio 2:1 56%

Data derived from a study on Fe₂Ni-BDC catalyzed N-pyridinyl benzamide synthesis. mdpi.com

Catalyst Selection and Mechanistic Insights

The choice of catalyst is pivotal in modern synthetic strategies, influencing reaction efficiency, selectivity, and sustainability.

For C-O Ether Formation: While some SNAr reactions can proceed thermally, copper- or palladium-based catalysts are often used for Ullmann-type diaryl ether syntheses, especially with less activated aryl halides.

For Amide Formation: Amide bonds can be formed directly from carboxylic acids and amines using coupling agents like HATU or EDCI. google.com Alternatively, catalytic methods are gaining prominence. Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been shown to be highly effective heterogeneous catalysts for amidation reactions. mdpi.com The synergistic action of the two different metal centers in the MOF is believed to enhance catalytic activity compared to single-metal catalysts. mdpi.com

The proposed mechanism for the Fe₂Ni-BDC catalyzed reaction involves the activation of reactants on the bimetallic active sites, followed by a series of steps including Michael addition, hydration, protonation, and finally, nucleophilic addition and elimination to form the final amide product. mdpi.com In other systems, Lewis acids like silver triflate (AgOTf) have been used to catalyze the rearrangement of oxaziridines to chemoselectively yield amides. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes sustainability through the application of green chemistry principles. This includes the use of reusable catalysts, minimizing waste, and employing multi-component reactions.

Reusable Catalysts: Heterogeneous catalysts, like the Fe₂Ni-BDC MOF, are advantageous as they can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. mdpi.com In one study, such a catalyst was reused for six cycles, with the yield of the desired benzamide only dropping from 82% to 77%. mdpi.com

Multi-component Reactions: The synthesis of benzamide derivatives can be achieved efficiently through three-component reactions, for instance, by reacting isatoic anhydride, a primary amine, and a 2-bromoacetophenone derivative in a single pot. nih.gov This approach improves atom economy and simplifies reaction workups. nih.gov

Regioselective and Chemoselective Transformations

The synthesis of this compound requires high regioselectivity and chemoselectivity due to the presence of multiple reactive sites on the precursors.

Regioselectivity: This refers to the control of reaction at a specific position. In the key ether formation step, the reaction must selectively occur between the hydroxyl group at the C3 position of the benzamide ring and the C2 position of the pyridine ring. This is typically controlled by the placement of the leaving group (e.g., a halogen) on the pyridine ring and the nucleophile (hydroxyl group) on the benzamide ring. The inherent electronic properties of the substituted rings guide this selectivity.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. For example, during the ether formation, the amide group on the benzamide precursor and the nitro/amino group on the pyridine precursor must remain intact. This is achieved by choosing reaction conditions (e.g., base, temperature) that favor the desired O-arylation over potential side reactions like N-arylation or amide hydrolysis. In some complex syntheses, protecting groups may be employed to temporarily block reactive sites and ensure the desired transformation occurs. The chemoselective rearrangement of certain precursors, like 3-aryloxaziridines, can be directed to form amides instead of nitrones by using a silver catalyst in the presence of a Brønsted acid. researchgate.net

Scale-Up Considerations for Preparative Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed.

Reaction Conditions: Conditions optimized on a small scale, such as heating, may need to be re-evaluated. For instance, a reaction performed at 60 °C in a small flask may require significant engineering controls to manage heat transfer and maintain a consistent temperature in a large reactor. mdpi.com

Purification: The purification method is a major consideration. While column chromatography is common in the lab, it is often impractical for large quantities. Developing procedures for purification by crystallization or recrystallization is crucial for efficient and economical large-scale synthesis.

Reagent Selection and Cost: The cost and availability of starting materials, catalysts, and solvents become critical factors. For example, a synthesis involving an expensive palladium catalyst or a complex ligand might be feasible on a milligram scale but prohibitively expensive for producing kilograms of the final compound.

Process Safety: Handling large quantities of reagents like thionyl chloride or running reactions under pressure requires rigorous safety protocols and specialized equipment to manage potential hazards.

The synthesis of intermediates in multi-gram quantities (e.g., 20-30 grams) is an initial step in assessing the scalability of a synthetic route. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignments

Currently, there is no specific high-resolution NMR data, such as ¹H NMR, ¹³C NMR, or advanced 2D-NMR (e.g., COSY, HSQC, HMBC), published for 3-[(5-Aminopyridin-2-yl)oxy]benzamide. Such data would be crucial for the unambiguous assignment of all proton and carbon signals, providing insight into the electronic environment of the atoms within the molecule and confirming the connectivity between the aminopyridine and benzamide (B126) moieties through the ether linkage. Conformational analysis, which describes the spatial arrangement of atoms, would also be facilitated by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

A definitive single-crystal X-ray diffraction study for this compound has not been reported. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the crystal structure would reveal bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's macroscopic properties.

Advanced Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives

While PubChem lists a predicted collision cross section for this compound, detailed experimental mass spectrometry data from advanced techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are not available. uni.lu Such analyses would provide an accurate mass measurement, confirming the elemental composition, and would reveal the fragmentation patterns of the molecule. This fragmentation data is invaluable for the structural elucidation of the parent compound and any potential complex derivatives by identifying characteristic fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Published experimental infrared (IR) and Raman spectra for this compound are not currently available. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic rings. Together, these spectra would provide a unique "molecular fingerprint" for the compound.

Chiroptical Spectroscopy for Stereochemical Analysis (if chiral analogs are studied)

There is no information available regarding the synthesis or study of chiral analogs of this compound. Should such analogs be developed, chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining their absolute stereochemistry and studying their stereochemical properties.

No Publicly Available Research on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research articles or detailed studies were found pertaining to the computational and theoretical chemistry of the compound This compound . Consequently, it is not possible to provide a detailed, evidence-based article on its quantum chemical calculations, conformational analysis, molecular docking, QSAR modeling, molecular dynamics, or computationally predicted spectroscopic properties as requested.

The field of computational chemistry utilizes computer simulations to analyze and predict the behavior of molecules, offering significant insights into their electronic structure, stability, reactivity, and interactions with biological targets. wikipedia.orgrgdiscovery.combioduro.com These methods are instrumental in modern drug discovery and materials science. rgdiscovery.com Methodologies such as Density Functional Theory (DFT), molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are standard tools used to investigate novel compounds. scispace.com

However, for a specific compound like this compound, such detailed computational analyses must be performed and published by researchers for the data to be available. The absence of such publications, as confirmed by searches including the PubChem database which lists no literature references for this compound, indicates that this specific molecule has likely not been the subject of in-depth computational investigation in the public domain. uni.lu

While general principles of computational chemistry could be discussed, applying them specifically to this compound without supporting research would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. The sections and subsections outlined in the prompt, including electronic structure, potential energy surfaces, ligand-target interaction modeling, and dynamic behavior, all require specific data from dedicated studies on this molecule.

Therefore, the generation of a scientifically accurate article focusing solely on the computational and theoretical chemistry of this compound is not feasible at this time due to the lack of foundational research.

Chemical Reactivity and Derivatization Studies of 3 5 Aminopyridin 2 Yl Oxy Benzamide

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of 3-[(5-Aminopyridin-2-yl)oxy]benzamide is activated towards electrophilic substitution by the electron-donating amino group at the C5 position. However, the reactivity is also influenced by the deactivating effect of the nitrogen atom within the ring and the ether linkage at the C2 position.

Electrophilic aromatic substitution reactions on aminopyridines can be challenging due to the basicity of the ring nitrogen, which can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. wikipedia.orguoanbar.edu.iq For 2-aminopyridine (B139424) derivatives, electrophilic attack typically occurs at the C3 and C5 positions. uoanbar.edu.iqrsc.org In the case of this compound, the C5 position is already substituted with an amino group. Therefore, electrophilic substitution would be expected to occur at the C3 or potentially the C4 and C6 positions, though the latter are less favored.

A common strategy to control the regioselectivity of electrophilic substitution on aminopyridines is the use of a directing group. For instance, the amino group can be acylated to form an amide, which can direct ortho-lithiation. acs.org This strategy allows for the introduction of a variety of electrophiles at a specific position on the pyridine ring.

Another approach for functionalizing the pyridine ring is through metalation. The use of strong bases like organolithium reagents can lead to deprotonation at specific sites, followed by reaction with an electrophile. nsf.govnih.gov For pyridine itself, direct C-H functionalization can be achieved at the C4 position using n-butylsodium, avoiding the common nucleophilic addition at the C2 position seen with organolithium reagents. nih.gov

Transition metal-catalyzed cross-coupling reactions are also powerful tools for modifying the pyridine ring. Halogenated pyridine derivatives can be synthesized and subsequently used in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.

Modifications of the Benzamide (B126) Moiety

The benzamide moiety offers several sites for chemical modification, primarily at the amide nitrogen and on the phenyl ring.

N-Substituted Analogs: The amide nitrogen can be alkylated or arylated to produce N-substituted derivatives. A general method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Substitution on the Phenyl Ring: The phenyl ring of the benzamide can be functionalized through electrophilic aromatic substitution reactions. The carboxamide group is a meta-director, while the ether linkage is an ortho, para-director. The interplay of these two groups will determine the regioselectivity of substitution.

Furthermore, the synthesis of analogs with different substitution patterns on the benzamide ring can be achieved by starting with appropriately substituted benzoic acid derivatives. nih.gov For example, 3-amide-5-aryl benzoic acid derivatives have been synthesized as P2Y14R antagonists. nih.gov

The amide bond itself is generally stable; however, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This allows for the conversion of the benzamide to other functional groups.

Reactions at the Ether Linkage

The diaryl ether linkage is a relatively stable bond, but it can be cleaved under certain conditions. The cleavage of diaryl ethers is a significant reaction in areas such as lignin (B12514952) degradation and has been the subject of considerable research. rsc.orgnih.govnih.gov

Electrochemical methods have been developed for the nucleophilic aromatic substitution (SNAr) of diaryl ethers, providing a mild and effective way to cleave the C-O bond. rsc.org Another approach involves electrocatalytic hydrogenolysis over a skeletal nickel cathode, which can achieve direct C-O cleavage. nih.gov Palladium-catalyzed hydrogenolysis has also been studied for the cleavage of diaryl ether bonds in lignin model compounds. nih.gov

In the context of this compound, the ether linkage connects a phenyl ring to an electron-rich aminopyridine ring. The reactivity of this specific ether bond will be influenced by the electronic properties of both aromatic systems. Nucleophilic attack is more likely to occur on the pyridine ring at the C2 position, as the ring can stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.orgquora.com This is a known reactivity pattern for 2-halopyridines in nucleophilic aromatic substitution reactions. youtube.com

Conversely, the synthesis of diaryl ethers, including those involving pyridyl moieties, is often achieved through Ullmann condensation or Buchwald-Hartwig amination-type reactions. organic-chemistry.orgnih.gov These methods involve the coupling of a phenol (B47542) with an aryl halide in the presence of a copper or palladium catalyst. Computational studies have provided insights into the mechanisms of base-catalyzed diaryl ether formation. nih.gov

Exploration of Novel Reaction Pathways and Mechanisms

The synthesis of benzamide and pyridine derivatives has been advanced by the development of novel catalytic systems and reaction pathways.

Catalytic Amidation: Traditional methods for amide bond formation often require stoichiometric coupling reagents. More recent research has focused on the development of catalytic methods. For instance, a bimetallic metal-organic framework (Fe2Ni-BDC) has been shown to be an efficient heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide. mdpi.com Magnesium oxide nanoparticles have also been used as a catalyst for the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, offering a more efficient and environmentally friendly alternative to classical methods. frontiersin.org

Mechanism of Diaryl Ether Formation and Cleavage: The mechanism of diaryl ether formation has been investigated using computational methods, which have shed light on the role of the metal cation and the energetics of the reaction. nih.gov Similarly, mechanistic studies on the cleavage of diaryl ethers have revealed different pathways, including electrooxidative dearomatization and benzyne (B1209423) intermediates. rsc.orgnih.gov These fundamental studies are crucial for designing new synthetic strategies and understanding the reactivity of molecules like this compound.

Novel Synthetic Routes: New synthetic routes to access complex heterocyclic systems based on aminopyridine and benzamide scaffolds are continuously being explored. For example, a new route for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, starting from benzoyl isothiocyanate. nih.gov These innovative approaches can be adapted to generate novel analogs of the title compound.

Design and Synthesis of Chemically Modified Analogs for Research Applications

The core structure of this compound has been a template for the design and synthesis of a wide array of chemically modified analogs for various research applications, particularly in medicinal chemistry.

Antitumor Agents: N-substituted benzamide derivatives have been designed and synthesized as potential antitumor agents, with some compounds showing inhibitory activity against histone deacetylases (HDACs). researchgate.net The synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share some structural similarities with the title compound, has led to the discovery of potent anti-proliferative agents. mdpi.com

Enzyme Inhibitors: Benzamide derivatives are being investigated as inhibitors of various enzymes. For instance, they have been evaluated as β-glucuronidase inhibitors. mdpi.com The synthesis of new benzamides as multi-targeted compounds for Alzheimer's disease, inhibiting both acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1), has also been reported. nih.gov

Receptor Modulators: The design and synthesis of 3-amide-5-aryl benzoic acid derivatives have yielded novel antagonists for the P2Y14 receptor, with potential applications in treating inflammatory conditions like gout. nih.gov

The general synthetic strategies for creating these analogs often involve a convergent approach where different fragments of the molecule are synthesized separately and then coupled together in the final steps. mdpi.com This allows for the rapid generation of a library of compounds with diverse substitutions for biological screening.

Interactive Data Table: Representative Modifications of the this compound Scaffold

Modification SiteReaction TypeReagents and ConditionsExpected Product Class
Pyridine Ring Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro-substituted pyridine analogs
Metalation-Alkylation1. n-BuLi, THF, -78 °C; 2. R-XAlkyl-substituted pyridine analogs
Suzuki Coupling (from bromo-analog)Arylboronic acid, Pd catalyst, baseAryl-substituted pyridine analogs
Benzamide Moiety N-AlkylationR-X, Base (e.g., NaH), DMFN-Alkylbenzamide analogs
Amide HydrolysisH₃O⁺ or OH⁻, heat3-[(5-Aminopyridin-2-yl)oxy]benzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted benzamide analogs
Ether Linkage Ether CleavageHBr or HI, heat5-Amino-2-hydroxypyridine and 3-hydroxybenzamide
Buchwald-Hartwig Etherification3-Hydroxybenzamide, 2-halo-5-aminopyridine, Pd catalyst, baseThis compound

Mechanistic Investigations of Biological Interactions at the Molecular Level

In Vitro Target Identification and Validation Methodologies

The primary biological targets of 3-[(5-Aminopyridin-2-yl)oxy]benzamide and its analogs have been identified as tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) enzyme family. The identification and validation of these targets were accomplished through a series of robust in vitro methodologies.

Initial identification often stems from high-throughput screening (HTS) campaigns or structure-based design aimed at finding inhibitors of the Wnt signaling pathway. A key validation method involves biochemical assays that directly measure the catalytic activity of the tankyrase enzymes. One such method is the auto-PARsylation assay, where the enzyme's ability to poly(ADP-ribosyl)ate itself is quantified in the presence and absence of the inhibitor. The level of inhibition is commonly detected using techniques like ELISA with anti-PAR antibodies or AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Another critical validation method is the cellular thermal shift assay (CETSA), which can be used to confirm direct binding of the compound to the target protein within a cellular environment. This method assesses the change in the thermal stability of the target protein upon ligand binding.

Enzyme Inhibition Kinetics and Binding Affinity Determination

The inhibitory activity of this compound against its targets, TNKS1 and TNKS2, has been quantified using biochemical assays. These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC₅₀ value. For this class of compounds, these values are typically determined using recombinant human TNKS1 and TNKS2 enzymes. The enzymatic reaction often utilizes biotinylated NAD⁺ as a substrate, and the incorporation of biotinylated ADP-ribose onto a substrate protein (like a histone) or the enzyme itself is measured.

While specific kinetic studies detailing the mechanism of inhibition (e.g., competitive, non-competitive) or providing the inhibition constant (Ki) for this compound are not detailed in the available literature, the IC₅₀ values provide a direct measure of its potent inhibitory effect.

Compound NameTarget EnzymeIC₅₀ (nM)Assay Type
This compoundTNKS131Biochemical
This compoundTNKS214Biochemical

Receptor Binding Assays and Allosteric Modulation Studies

The primary targets of this compound are the enzymes tankyrase 1 and 2, which are not classical cell-surface or nuclear receptors. The mechanism of action involves binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. Based on the available scientific literature, specific receptor binding assays for this compound against a broad panel of receptors have not been reported. Furthermore, there is no evidence to suggest that this compound acts as an allosteric modulator of its targets; it is understood to be a direct inhibitor that competes with the endogenous substrate NAD⁺.

Elucidation of Downstream Signaling Pathways in vitro

The inhibition of tankyrase by this compound directly impacts the Wnt/β-catenin signaling pathway. Tankyrases are known to PARsylate and mark Axin, a key scaffolding protein in the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrase, the compound prevents Axin degradation, leading to the stabilization and increased cellular levels of the destruction complex.

The elucidation of this downstream effect in vitro is primarily conducted using cell-based reporter assays. A common model is the use of colon cancer cell lines, such as SW480, which have a mutation in the APC gene leading to constitutive Wnt pathway activation. In these cells, treatment with tankyrase inhibitors leads to a dose-dependent decrease in Wnt/β-catenin signaling. This is often measured using a β-catenin/TCF-dependent luciferase reporter assay (e.g., TOP/FOP flash assay), where a decrease in luciferase activity indicates pathway inhibition. For an analog of this compound, G007-LK, an IC₅₀ of 50 nM was observed in a Wnt signaling assay using HEK293 cells.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Potency

Structure-activity relationship (SAR) studies for the aminopyridin-2-yloxy benzamide (B126) series have provided critical insights into the molecular features required for potent tankyrase inhibition. These studies involve synthesizing analogs with modifications at different positions of the core structure and evaluating their inhibitory activity.

The SAR can be broken down by the main fragments of the molecule:

Aminopyridine Moiety : The 5-amino group on the pyridine (B92270) ring is a crucial feature. It forms a key hydrogen bond interaction with the backbone carbonyl of Gly1032 in the TNKS2 active site. Replacing or modifying this amino group generally leads to a significant loss of potency.

Ether Linkage : The oxygen atom linking the pyridine and benzene (B151609) rings positions the two aromatic systems in a favorable conformation for binding within the enzyme's active site.

Benzamide Group : The benzamide portion of the molecule occupies the nicotinamide-binding subpocket. The position and nature of substituents on this ring can modulate potency and properties. The amide group itself is an important feature for binding.

The table below summarizes the SAR for key positions based on published data for this chemical series.

Modification SiteModificationEffect on PotencyRationale
Pyridine Ring Removal/replacement of the 5-amino groupSignificant decreaseLoss of critical hydrogen bond with Gly1032 in the active site.
Benzene Ring Introduction of small substituents (e.g., fluoro)Can be tolerated or slightly improve potencyFine-tunes electronic properties and interactions within the nicotinamide (B372718) pocket.
Amide Group Replacement with other functional groupsGenerally detrimentalThe amide group participates in important hydrogen bonding interactions.

These SAR studies have been instrumental in optimizing the potency and selectivity of this class of tankyrase inhibitors.

Advanced Applications and Research Utility of 3 5 Aminopyridin 2 Yl Oxy Benzamide and Its Analogs

Development as Chemical Probes for Biological Research

The development of chemical probes—small molecules used to study and manipulate biological systems—is a critical area where analogs of 3-[(5-Aminopyridin-2-yl)oxy]benzamide have demonstrated significant potential. A key example is found in the exploration of the closely related 3-aminopyridin-2-one scaffold for developing kinase-targeted fragment libraries. nih.gov

Researchers have synthesized and screened libraries based on this core structure to identify inhibitors of specific protein kinases, which are crucial regulators of cell signaling. nih.gov For instance, screening a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases identified potent and ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are important targets in cancer research. nih.gov

The utility of these fragments as chemical probes is confirmed through detailed structural studies. X-ray crystallography has been used to elucidate the binding modes of these compounds, revealing how they interact with key residues in the ATP-binding site of the kinases. nih.gov This structural information is invaluable for understanding the molecular basis of kinase inhibition and for designing more potent and selective second-generation inhibitors. Such well-characterized, selective inhibitors serve as powerful chemical probes to investigate the specific biological roles of their target kinases in cellular processes. nih.gov

Integration into High-Throughput Screening Assays for Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target. The aminopyridine benzamide (B126) scaffold and its analogs are well-suited for inclusion in HTS libraries, particularly in focused or diversity-oriented collections aimed at specific target families like protein kinases. nih.govupenn.edu

The process often begins by screening fragment libraries, which are collections of low-molecular-weight compounds, against a target of interest. nih.gov A library of 3-aminopyridin-2-one fragments, for example, was screened against a kinase panel to identify initial hits. nih.gov These hits, while often of low potency, provide a starting point for more extensive screening and optimization.

HTS campaigns utilize various technologies, from traditional plate-based assays to advanced methods like fiber-optic array scanning technology (FAST), which can screen millions of compounds per minute. nih.gov Libraries used in these campaigns are carefully curated. They can range from large, diverse collections designed to cover a broad chemical space to smaller, focused libraries enriched with compounds possessing "lead-like" characteristics or known pharmacophores for a specific target class, such as kinase inhibitors or RNA-binding molecules. upenn.edu Compounds like this compound and its derivatives fit the profile for inclusion in such focused libraries due to their known bioactivity in related scaffolds. nih.govnih.gov

The data below illustrates typical compositions of HTS libraries where such scaffolds would be found.

Table 1: Representative Composition of HTS Libraries

Library Type Description Average Molecular Weight (Da) Average LogP Key Features
Diversity Collection A set of 44,000 compounds selected for lead-like characteristics to cover broad chemical space. upenn.edu 350 2.5 Enriched with known pharmacophores; filtered to remove reactive groups. upenn.edu
Fragment Library A collection of low molecular weight compounds, such as 3-aminopyridin-2-ones, for identifying initial binding fragments. nih.gov < 300 < 3 High ligand efficiency; multiple points for derivatization. nih.gov

| Known Bioactives | A library of ~4,000 compounds including FDA-approved drugs and molecules with known pharmacological activity. upenn.edu | Variable | Variable | Targets include kinases, GPCRs, and epigenetic regulators. upenn.edu |

Utilization as a Building Block in Complex Organic Synthesis

The this compound framework contains several key functional groups—a primary aromatic amine, a pyridine (B92270) ring, an ether linkage, and a benzamide group—that make it and its precursors valuable building blocks for constructing more complex molecules. uni.lu The synthesis of the core structure itself typically involves the coupling of a substituted aminopyridine with a benzoic acid derivative. mdpi.com

The versatility of the aminopyridine core is highlighted in the synthesis of diverse compound libraries. For example, derivatives of 2-aminopyridine (B139424) are used as starting materials in reactions to create a wide array of N-(pyridin-2-yl)-benzamides. mdpi.com In one innovative approach, a bimetallic metal-organic framework (Fe2Ni-BDC) was used as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, achieving high yields. mdpi.com

Furthermore, the aminopyridine scaffold is a key component in the convergent synthesis of complex heterocyclic systems. In the creation of novel thieno[2,3-b]pyridine (B153569) analogues with anti-proliferative activity, substituted aminopyridine carbonitriles serve as one of the primary fragments, which are then coupled with other building blocks to assemble the final complex molecule. mdpi.com This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.

The general synthetic strategies often involve:

Nucleophilic Aromatic Substitution: Where a precursor like 5-aminopyridin-2-ol reacts with an activated benzoic acid derivative.

Amidation: Coupling of an aminopyridine with a carboxylic acid or its activated form. mdpi.com

Reductive Amination: A method used to introduce amine groups in the synthesis of complex derivatives. nih.gov

Multi-component Reactions: Where several starting materials are combined in a single step to rapidly build molecular complexity. mdpi.com

Exploration in Supramolecular Chemistry or Material Science

The structural motifs within the aminopyridine benzamide class of molecules make them excellent candidates for exploration in supramolecular chemistry and material science. The presence of hydrogen bond donors (the amide and amine N-H) and acceptors (the pyridine nitrogen and amide/ether oxygens) allows these molecules to self-assemble into ordered, higher-level structures through non-covalent interactions. researchgate.net

A comprehensive review highlights the progress of 3-aminopyridine-based amides and related derivatives in the formation of supramolecular gels. researchgate.net These "smart" soft materials are formed by the self-assembly of low-molecular-weight gelators into extensive networks. The resulting gels can exhibit stimulus-responsive properties, making them suitable for applications in sensing and other areas of material chemistry. researchgate.net

The field of material science also intersects with the synthesis of these compounds. The use of a bimetallic Metal-Organic Framework (MOF) as a reusable, heterogeneous catalyst for producing N-(pyridin-2-yl)-benzamides demonstrates how advanced materials can facilitate the synthesis of these valuable chemical scaffolds. mdpi.com MOFs themselves are a major focus of material science, and their application in catalyzing the formation of these building blocks represents a synergy between the two fields. mdpi.com

Role in Mechanistic Drug Discovery Research and Lead Optimization

In academic and industrial drug discovery, the aminopyridine benzamide scaffold has proven to be a fertile ground for mechanistic research and lead optimization. The process typically involves identifying an initial "hit" compound from screening and then systematically modifying its structure to improve potency, selectivity, and other pharmacological properties.

A prominent example is the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases. nih.gov Starting with a lead molecule, researchers employed structure-based design to introduce modifications. This led to the discovery of analogs with significantly improved TYK2 potency and enhanced selectivity over related kinases like JAK1 and JAK2. nih.gov The optimized compounds demonstrated efficacy in cellular and in vivo models, validating that selective inhibition of the target kinase could block the desired signaling pathway. nih.gov

Similarly, research on 3-aminopyridin-2-one fragments identified inhibitors of MPS1 and Aurora kinases. nih.gov This work exemplifies the academic process of drug discovery: starting from fragment screening, progressing to structural biology (X-ray crystallography) to understand the binding mechanism, and using that knowledge to guide the synthesis of more potent and selective molecules. nih.gov

The table below summarizes key findings from lead optimization studies on related scaffolds, illustrating the academic process of refining a chemical structure to enhance biological activity.

Table 2: Examples of Lead Optimization in Aminopyridine-Based Scaffolds

Scaffold/Analog Initial Finding Optimization Strategy Key Outcome Research Focus
4-Aminopyridine Benzamide Lead compound with TYK2 inhibitory activity. nih.gov Structure-based design, modification of phenyl and amide groups. nih.gov Compound 37 , with improved potency, selectivity, and oral bioavailability. nih.gov Mechanistic validation of selective TYK2 inhibition for blocking the IL-12 pathway. nih.gov
3-Aminopyridin-2-one Fragment hits against MPS1 and Aurora kinases. nih.gov Fragment-based screening, structural elucidation via X-ray crystallography, synthesis of analogs. nih.gov Identification of ligand-efficient inhibitors and key structural interactions for further design. nih.gov Discovery of novel kinase inhibitor scaffolds for cancer targets. nih.gov

| Thieno[2-3-b]pyridine | Compounds with anti-proliferative activity against cancer cell lines. mdpi.com | Synthesis of a library with varied substituents on phenyl rings and linkers. mdpi.com | Identification of compounds with IC50 values of 25–50 nM and establishment of key structure-activity relationships. mdpi.com | Exploration of the pharmacophore to maximize anti-proliferative activity. mdpi.com |

Future Research Directions and Unexplored Avenues for 3 5 Aminopyridin 2 Yl Oxy Benzamide

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: While classical Ullmann condensation is a standard method for forming the diaryl ether linkage, modern palladium- or copper-catalyzed Buchwald-Hartwig-type reactions could offer milder conditions, broader substrate scope, and improved yields. Investigating various ligands and catalytic systems could optimize the coupling of a 2-halopyridin-5-amine derivative with 3-hydroxybenzamide, or vice versa.

Flow Chemistry: Continuous flow synthesis could provide significant advantages over traditional batch processing. Benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for potentially exothermic reactions, and the potential for rapid library synthesis of analogs. A flow-based approach could streamline the production and purification process.

Enzyme-Mediated Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative. Research into identifying or engineering enzymes, such as laccases or peroxidases, that can catalyze the formation of the ether bond would be a significant advancement. Similarly, nitrile hydratase or lipase (B570770) enzymes could be explored for the selective formation of the benzamide (B126) group from a corresponding nitrile or ester precursor.

Table 1: Comparison of Potential Synthetic Strategies

Methodology Potential Advantages Key Research Challenges
Modern Cross-Coupling Milder conditions, higher yields, greater functional group tolerance. Catalyst/ligand screening, optimization of base and solvent.
Flow Chemistry Enhanced safety, precise control, rapid analog synthesis, scalability. Reactor design, handling of solids, initial setup cost.
Biocatalysis High selectivity (regio- and stereo-), green chemistry, mild conditions. Enzyme discovery and engineering, substrate specificity, operational stability.
C-H Activation Step economy (avoids pre-functionalization of starting materials). Achieving high regioselectivity, identifying suitable directing groups.

Deeper Mechanistic Elucidation of Compound-Target Interactions

The aminopyridine and benzamide motifs are common in molecules targeting a wide range of proteins, particularly kinases and poly (ADP-ribose) polymerases (PARPs). A critical future direction is to identify the biological target(s) of 3-[(5-Aminopyridin-2-yl)oxy]benzamide and to understand the precise molecular interactions that govern its activity.

If a target is unknown, initial research should involve:

Target Identification: Employing unbiased screening methods such as thermal proteome profiling (TPP) or affinity-capture mass spectrometry using a derivatized version of the compound to identify binding partners in a cellular context.

Phenotypic Screening: Testing the compound across diverse cancer cell lines or in disease models to uncover a biological response, which can then guide target deconvolution efforts.

Once a primary target is identified (e.g., a specific kinase), research should focus on:

Structural Biology: Obtaining a high-resolution co-crystal structure of the compound bound to its target protein via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM). This would reveal the specific binding mode and key hydrogen bonds, such as those potentially formed by the pyridine (B92270) nitrogen, the amino group, or the benzamide amide.

Biophysical Characterization: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (K_D), kinetics (k_on/k_off), and thermodynamic profile of the interaction.

Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement. For instance, if the target is a kinase like Aurora Kinase B (a target of other aminopyridine-based molecules), studies would involve analyzing cell cycle progression, apoptosis induction, and phosphorylation of downstream substrates.

Expansion of Computational Modeling Capabilities for Predictive Design

Computational chemistry can accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. Future work should leverage and expand computational tools to guide the optimization of this compound.

Prospective computational avenues include:

Advanced Molecular Dynamics (MD) Simulations: Moving beyond simple molecular docking, long-scale MD simulations can provide insights into the dynamic behavior of the compound in the target's binding pocket, revealing conformational changes and the role of water molecules in mediating the interaction.

Free Energy Perturbation (FEP): This computationally intensive method can more accurately predict the binding affinities of proposed analogs. FEP can be used to virtually screen modifications to the core scaffold, prioritizing the synthesis of only the most promising candidates.

Machine Learning (ML) and AI: Developing Quantitative Structure-Activity Relationship (QSAR) models based on an initial set of synthesized analogs. These ML models could then predict the activity of a much larger, virtual library of compounds, identifying novel structures with potentially superior potency or selectivity.

Exploration of New Application Domains beyond Current Scope

Given its constituent pharmacophores, this compound is a candidate for activity in several therapeutic areas. The pyridine ring is a cornerstone in drugs for cancer, infectious diseases, and neurological disorders. A systematic exploration of new applications is a logical next step.

Future research should involve screening the compound against:

Broad Kinase Panels: Testing against a comprehensive panel of several hundred human kinases to identify both primary targets and potential off-targets, which is crucial for understanding its selectivity profile.

Epigenetic Targets: Evaluating activity against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, where benzamide-containing structures have previously shown activity.

Neurotransmitter Receptors: Assessing binding and functional activity at G-protein coupled receptors (GPCRs), particularly serotonin (B10506) or dopamine (B1211576) receptors, given the prevalence of pyridine scaffolds in CNS-acting agents.

Anti-Infective Targets: Screening against essential enzymes or proteins from bacteria, fungi, or viruses, as pyridine derivatives are known to possess broad antimicrobial properties.

Design of Next-Generation Analogs with Tailored Research Utility

Systematic modification of the this compound scaffold will be essential for developing next-generation tools and therapeutic candidates. Structure-activity relationship (SAR) studies should be conducted by systematically modifying three key regions of the molecule: the benzamide ring, the central diaryl ether linkage, and the aminopyridine ring.

The goals of analog design would be to:

Improve Potency and Selectivity: Introduce substituents that can form additional favorable interactions with the target protein.

Enhance Physicochemical Properties: Modify the structure to improve solubility, metabolic stability, or cell permeability.

Develop Research Probes: Synthesize analogs bearing tags (e.g., biotin, a fluorophore, or a clickable alkyne group) to facilitate target identification, validation, and imaging experiments without significantly disrupting binding affinity.

Table 2: Proposed Modifications for Next-Generation Analogs

Modification Site R-Group / Change Rationale for Modification
Benzamide Ring Add fluoro, chloro, or methyl groups at positions 4 or 5. Probe for new hydrophobic pockets; alter electronic properties.
Benzamide Ring Replace the amide with a sulfonamide or reverse amide. Explore alternative hydrogen bonding patterns and improve metabolic stability.
Central Linkage Replace ether (-O-) with thioether (-S-) or methylene (B1212753) (-CH₂-). Alter bond angle and rotational freedom; assess impact on binding pose.
Aminopyridine Ring Methylate the amino group (mono- or di-). Reduce hydrogen bond donating capacity; increase metabolic stability.
Aminopyridine Ring Add substituents at positions 4 or 6. Block potential sites of metabolism; probe for additional steric tolerance.
Aminopyridine Ring Introduce a "clickable" alkyne or azide (B81097) group. Create a chemical probe for affinity-based proteomics or cellular imaging.

By pursuing these integrated research avenues, the scientific community can systematically unlock the potential of this compound, transforming it from a mere chemical structure into a valuable lead for future scientific and therapeutic innovation.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-[(5-Aminopyridin-2-yl)oxy]benzamide?

Answer:
The synthesis typically involves:

Coupling Reaction : Formation of the pyridyl ether linkage via nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative and a phenolic benzamide precursor under basic conditions .

Amidation : Reaction of an activated carboxylic acid (e.g., benzoyl chloride) with an amine-containing intermediate to form the benzamide core .

Purification : Chromatography or recrystallization to achieve high purity (>95%).
Key Considerations :

  • Optimize reaction temperature and solvent polarity to enhance SNAr efficiency.
  • Use protecting groups (e.g., Boc for amines) to prevent side reactions during coupling .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm) and amide NH signals (δ ~10 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 258.1).
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm.
    Methodological Tip : Cross-validate results with computational NMR chemical shift predictions (e.g., ACD/Labs) to resolve ambiguities .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 2^k factorial design systematically evaluates variables:

  • Factors : Solvent polarity (DMF vs. THF), base (K2CO3 vs. Cs2CO3), temperature (80°C vs. 120°C).
  • Responses : Yield, purity, reaction time.
    Example Workflow :

Screen factors via Plackett-Burman design to identify critical variables.

Optimize using a central composite design (CCD) to model nonlinear relationships.

Validate with confirmatory experiments .
Outcome : Reduced experimentation by 40–60% while maximizing yield (>85%) .

Advanced: How can computational methods predict the biochemical targets of this compound?

Answer:
In Silico Approaches :

Molecular Docking : Screen against bacterial enzyme libraries (e.g., acps-pptase) to identify binding affinities (Glide/SP docking score ≤ −6.0 kcal/mol suggests strong interaction) .

QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with antibacterial activity (pIC50).

Pathway Analysis : Use tools like KEGG Mapper to map potential pathways (e.g., fatty acid biosynthesis) disrupted by target inhibition .
Validation : Compare predictions with in vitro enzyme inhibition assays (IC50 ≤ 10 µM confirms relevance) .

Basic: What are the hypothesized mechanisms of action for this compound in antimicrobial studies?

Answer:
The compound may:

Inhibit Bacterial Proliferation : By targeting dual pptase enzymes (e.g., acps-pptase and acyl-carrier-protein synthase), disrupting lipid biosynthesis .

Disrupt Membrane Integrity : Pyridyl ether motifs enhance permeability in Gram-negative bacteria.
Experimental Validation :

  • Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus.
  • Time-kill studies to confirm bactericidal vs. bacteriostatic effects .

Advanced: How should researchers resolve contradictions in activity data across different assays for this compound?

Answer:
Stepwise Approach :

Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Variable Analysis : Check for confounding factors (e.g., solvent DMSO concentration ≤1% to avoid cytotoxicity).

Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) between datasets.

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm target binding if discrepancies persist .

Basic: What spectroscopic features distinguish this compound from its analogs?

Answer:

  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
  • UV-Vis : Strong absorbance at 270–290 nm due to conjugated π-systems.
  • X-ray Crystallography : Confirm planar benzamide-pyridyl ether geometry (torsion angle < 10°) .

Advanced: How can AI-driven platforms accelerate the development of derivatives with enhanced bioactivity?

Answer:
AI Workflow :

Generative Models : Use variational autoencoders (VAEs) to design novel analogs with optimized logP (<3) and polar surface area (>80 Ų).

Reaction Prediction : Employ transformer models (e.g., Molecular Transformer) to propose feasible synthetic routes.

Process Automation : Integrate robotic platforms for high-throughput synthesis and screening (IC50 ≤ 5 µM target) .
Outcome : 50% reduction in lead optimization time .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in SNAr reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Activate pyridyl rings toward nucleophilic attack (e.g., nitro groups reduce activation energy by 15–20 kJ/mol).
  • Electron-Donating Groups (EDGs) : Decrease reactivity (e.g., methoxy groups increase transition state energy).
    Quantitative Analysis :
  • Use Hammett σ constants (σ > 0.5 for EWGs) to predict rate acceleration.
  • DFT calculations (B3LYP/6-31G*) model charge distribution at reaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.